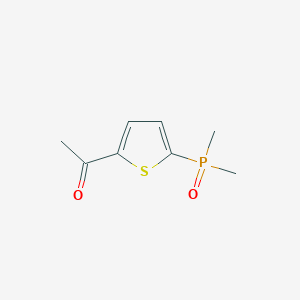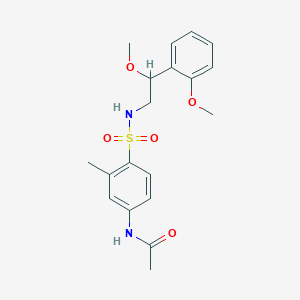![molecular formula C15H20N6O3 B2850381 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 919743-67-2](/img/structure/B2850381.png)
2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic compound known for its diverse range of applications across various scientific disciplines
Métodos De Preparación
Synthetic routes: The compound can be synthesized through a multi-step process involving the cyclization of intermediate molecules. Common starting materials include imidazole derivatives, purines, and acetic anhydride. Reaction conditions typically involve controlled temperatures, catalysts, and specific solvents to facilitate the desired transformations. Industrial production: On an industrial scale, the synthesis of 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide may require optimization of reaction conditions to ensure high yield and purity. Large-scale reactors, continuous flow systems, and automated monitoring may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of reactions: The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. Its unique structure allows for diverse chemical reactivity. Common reagents and conditions: Common reagents used in reactions involving this compound include strong oxidizing agents, reducing agents, and electrophiles/nucleophiles for substitution reactions. Conditions such as controlled pH, temperature, and solvent choice are crucial for achieving desired outcomes. Major products: Reactions can yield a range of products, depending on the specific conditions and reagents used. Oxidation and reduction may modify the functional groups, while substitution reactions could lead to derivatives with different substituents on the imidazo[2,1-f]purine ring.
Aplicaciones Científicas De Investigación
2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide finds applications in various fields: Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a building block for designing new compounds with potential activity. Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA. Medicine: Explored for its therapeutic potential, including antiviral, anticancer, and anti-inflammatory properties. Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide involves binding to specific molecular targets within cells. The imidazo[2,1-f]purine core may interact with enzymes, receptors, or nucleic acids, modulating their activity. This interaction can trigger a cascade of biochemical pathways, leading to the compound's observed effects. The specific molecular targets and pathways vary depending on the context of its application.
Comparación Con Compuestos Similares
Compared to other imidazo[2,1-f]purine derivatives, 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is unique in its specific substituents and functional groups. Similar compounds, such as other imidazo[2,1-f]purine analogs, may share some properties but differ in their biological activity, chemical reactivity, and potential applications. Examples of similar compounds include 1,7-dimethylxanthine and 8-isobutyl-1,7-dimethyl-2,4-dioxo-3-methylimidazo[2,1-f]purine.
Overall, this compound is a fascinating compound with significant potential across multiple scientific domains.
Propiedades
IUPAC Name |
2-[4,7-dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-8(2)5-19-9(3)6-20-11-12(17-14(19)20)18(4)15(24)21(13(11)23)7-10(16)22/h6,8H,5,7H2,1-4H3,(H2,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRNQGRDNGCXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2850298.png)

![3-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2850301.png)

![N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(methoxyimino)prop-1-en-1-yl]-4-(trifluoromethyl)aniline](/img/structure/B2850303.png)
![3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2850305.png)

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2850308.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}acetamide](/img/structure/B2850310.png)

![1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2850316.png)
![Methyl N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2850317.png)


